3-Chloro-2,4,5-trifluorobenzoic acid

Übersicht

Beschreibung

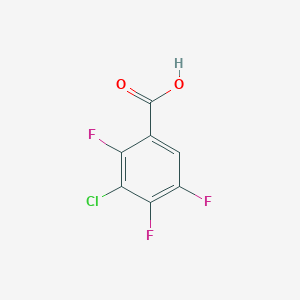

3-Chloro-2,4,5-trifluorobenzoic acid (CAS: 101513-77-3) is a halogenated benzoic acid derivative with the molecular formula C₇H₂ClF₃O₂ and a molecular weight of 210.54 g/mol . It is a light-brown crystalline solid, typically synthesized via chlorination of 3-amino-2,4,5-trifluorobenzoic acid using sodium nitrite and cupric chloride in acidic conditions . The compound’s crystal structure reveals a planar carboxyl group twisted at a dihedral angle of 6.8° relative to the benzene ring, stabilized by intermolecular O–H···O hydrogen bonds forming centrosymmetric dimers . It serves as a critical intermediate in synthesizing antibacterial quinolone derivatives, such as 7-aminosubstituted 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids .

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Pesticide Development

CTFBA is primarily used as an intermediate in the synthesis of various herbicides and insecticides. Its fluorinated structure contributes to improved efficacy in pest management, enhancing agricultural productivity. For instance:

- Herbicides : CTFBA is involved in the development of herbicides that inhibit specific enzyme pathways in plants, providing targeted weed control.

- Insecticides : The compound has shown potential in formulating insecticides that disrupt metabolic processes in pests.

Case Study : Research has demonstrated that CTFBA derivatives exhibit potent herbicidal activity against common agricultural weeds, leading to increased crop yields under controlled studies .

Pharmaceutical Applications

Drug Development

CTFBA serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and analgesic medications. Its structural characteristics allow for the modification of drug candidates to enhance therapeutic effects.

- Anti-inflammatory Agents : CTFBA derivatives have been explored for their ability to inhibit inflammatory pathways.

- Analgesics : The compound's interaction with biological systems suggests potential roles in developing pain relief medications.

Case Study : A study highlighted the synthesis of CTFBA-based compounds that demonstrated significant anti-inflammatory activity in vitro, indicating their potential for further development into therapeutic agents .

Material Science Applications

CTFBA is utilized in formulating advanced materials due to its enhanced chemical resistance and durability. Its applications include:

- Polymers : Incorporation into polymer matrices to improve thermal stability and chemical resistance.

- Coatings : Development of protective coatings that withstand harsh environmental conditions.

Analytical Chemistry Applications

In analytical chemistry, CTFBA acts as a standard reference material for techniques such as chromatography and mass spectrometry. Its unique properties facilitate accurate analysis of complex mixtures.

- Chromatography : Used as a calibration standard to ensure precision in quantitative analyses.

- Mass Spectrometry : Serves as an internal standard for identifying and quantifying other compounds in mixtures.

Environmental Studies

CTFBA is also significant in environmental research, particularly concerning the impact of fluorinated compounds on ecosystems. Studies focus on:

- Ecotoxicology : Assessing the effects of CTFBA on various biological systems to understand its environmental footprint.

- Regulatory Compliance : Providing data for regulatory bodies regarding the safe use and disposal of fluorinated chemicals.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Agrochemicals | Herbicides, Insecticides | Enhanced pest management |

| Pharmaceuticals | Anti-inflammatory drugs, Analgesics | Targeted therapeutic effects |

| Material Science | Polymers, Coatings | Improved durability and resistance |

| Analytical Chemistry | Calibration standards | Increased accuracy in complex mixture analysis |

| Environmental Studies | Ecotoxicology assessments | Understanding ecosystem impacts |

Wirkmechanismus

The mechanism of action of 3-chloro-2,4,5-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The chloro group in 3-chloro-2,4,5-trifluorobenzoic acid increases electronegativity compared to methoxy or amino analogs, influencing reactivity and dimerization. Methoxy substitution (MFBA) enhances nonlinear optical (NLO) properties due to charge transfer interactions .

- Synthetic Efficiency : The chloro derivative’s synthesis via Sandmeyer reaction (61.8% yield) is more efficient than the hydroxy analog’s multi-step route (70% yield) .

Physicochemical Properties

Key Observations :

- The hydroxyl group in 3-chloro-2,4-difluoro-5-hydroxybenzoic acid significantly increases water solubility compared to chloro or methoxy derivatives.

- Methoxy substitution reduces acidity due to electron-donating effects, while the chloro group enhances electrophilicity.

Key Observations :

- Chloro and hydroxy derivatives are prioritized in antimicrobial applications, while methoxy variants are tailored for optical materials.

- Amino analogs are versatile in polymer chemistry due to bifunctional (-NH₂ and -COOH) reactivity.

Biologische Aktivität

3-Chloro-2,4,5-trifluorobenzoic acid (C7H2ClF3O2) is a halogenated benzoic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its significance in various fields.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid. The resulting compound is characterized by a twisted carboxyl group relative to the benzene ring, forming a dihedral angle of approximately 6.8° . The molecular structure includes three fluorine atoms and one chlorine atom attached to the benzene ring, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of trifluorobenzoic acids have been shown to inhibit the growth of various bacterial strains. The presence of halogen substituents enhances their interaction with microbial cell membranes and metabolic pathways .

Anti-inflammatory Effects

In studies involving inflammation models, trifluorobenzoic acids have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. These effects suggest potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic processes, which could be leveraged for drug development targeting metabolic disorders .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various trifluorobenzoic acid derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | S. aureus, E. coli |

| Control Antibiotic (e.g., Penicillin) | 16 | S. aureus |

Case Study 2: Anti-inflammatory Mechanism

In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound | 75 | 100 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-2,4,5-trifluorobenzoic acid, and how can purity be maximized?

The synthesis typically involves diazotization and chlorination of 3-amino-2,4,5-trifluorobenzoic acid. A reported method uses sodium nitrite and cupric chloride in hydrochloric acid, followed by diethyl ether extraction and toluene recrystallization to achieve >95% purity . Key challenges include controlling reaction temperature (ambient conditions) and avoiding over-chlorination. Post-synthesis purification via acid-base partitioning and solvent evaporation enhances yield and purity. Contradictions in literature regarding yields (e.g., 45–60%) may arise from variations in stoichiometry or workup protocols .

Q. How can researchers verify the structural integrity of synthesized this compound?

X-ray crystallography confirms the planar carboxyl group and benzene ring (dihedral angle: 6.8°) and intermolecular O–H⋯O hydrogen bonding, forming dimeric structures . Complementary techniques include:

- NMR : and NMR to confirm substitution patterns.

- HPLC : Retention time matching against commercial standards (if available).

- Mass spectrometry : Molecular ion peak at m/z 220.08 (CHClFO) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a critical intermediate in quinolone antibiotics (e.g., sitafloxacin). The trifluorinated aromatic core enhances membrane permeability and target binding (e.g., DNA gyrase inhibition). Derivatives like ethyl 3-chloro-2,4,5-trifluorobenzoylacetate are precursors for antibacterial agents .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing chloro and fluoro substituents deactivate the aromatic ring, limiting electrophilic substitution. However, they facilitate nucleophilic aromatic substitution (e.g., with amines or thiols) at specific positions. Computational studies (DFT) predict activation barriers for meta- vs. para-substitution, guiding catalyst selection (e.g., Pd/Cu systems) .

Q. What strategies resolve contradictions in reported bioactivity data for trifluorobenzoic acid derivatives?

Discrepancies in antimicrobial efficacy may stem from:

- Stereochemical variations : Racemic vs. enantiopure forms.

- Solubility differences : Use of co-solvents (e.g., DMSO) in assays.

- Assay conditions : pH-dependent ionization (pKa ≈ 2.5 for carboxyl group) affects membrane penetration . Standardized protocols (e.g., CLSI guidelines) and dose-response curve replication are recommended.

Q. How can computational modeling predict the pharmacological interactions of this compound?

Molecular docking (AutoDock Vina) with proteins like IL-23 or DNA gyrase reveals binding affinities. For example, trifluorobenzoic acid derivatives show docking scores of −7.7 to −11.9 kcal/mol, correlating with in vitro bioactivity . MD simulations further assess stability of ligand-receptor complexes under physiological conditions.

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Key issues include:

- Byproduct formation : Competing chlorination at adjacent positions.

- Temperature control : Exothermic reactions require gradual reagent addition.

- Catalyst poisoning : Trace impurities in starting materials (e.g., 3-amino-2,4,5-trifluorobenzoic acid) reduce CuCl efficiency. Process optimization via Design of Experiments (DoE) mitigates these risks .

Q. Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products?

- GC-MS : Identifies volatile byproducts (e.g., decarboxylated fragments).

- XRD : Monitors crystallinity changes during storage.

- TGA/DSC : Assesses thermal stability (decomposition onset: ~200°C) .

Q. How can researchers address low yields in halogen-exchange reactions?

The Halex reaction (tetrachlorophthalic anhydride + NaF) often underperforms due to fluoride ion scarcity. Alternatives include:

- Microwave-assisted synthesis : Enhances reaction kinetics.

- Ionic liquid solvents : Improve fluoride availability .

Eigenschaften

IUPAC Name |

3-chloro-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBESHLYCSZINAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370187 | |

| Record name | 3-Chloro-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-77-3 | |

| Record name | 3-Chloro-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4,5-trifluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.